Cas no 556057-54-6 ((E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide)
![(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide structure](https://it.kuujia.com/scimg/cas/556057-54-6x500.png)
556057-54-6 structure
Nome del prodotto:(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyano-N-(3,5-dichlorophenyl)-3-[5-[4-(4-morpholinylsulfonyl)phenyl]-2-furanyl]-2-propenamide
- 556057-54-6
- EN300-26616283
- 2-cyano-N-(3,5-dichlorophenyl)-3-{5-[4-(morpholine-4-sulfonyl)phenyl]furan-2-yl}prop-2-enamide
- (E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide
- Z44346535
-
- Inchi: 1S/C24H19Cl2N3O5S/c25-18-12-19(26)14-20(13-18)28-24(30)17(15-27)11-21-3-6-23(34-21)16-1-4-22(5-2-16)35(31,32)29-7-9-33-10-8-29/h1-6,11-14H,7-10H2,(H,28,30)/b17-11+
- Chiave InChI: CKYXYIUMKXRGPJ-GZTJUZNOSA-N
- Sorrisi: ClC1C=C(C=C(C=1)NC(/C(/C#N)=C/C1=CC=C(C2C=CC(=CC=2)S(N2CCOCC2)(=O)=O)O1)=O)Cl
Proprietà calcolate
- Massa esatta: 531.0422473g/mol
- Massa monoisotopica: 531.0422473g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 6
- Complessità: 923
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 121Ų
Proprietà sperimentali
- Densità: 1.481±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 8.85±0.70(Predicted)
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26616283-0.05g |
2-cyano-N-(3,5-dichlorophenyl)-3-{5-[4-(morpholine-4-sulfonyl)phenyl]furan-2-yl}prop-2-enamide |
556057-54-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide Letteratura correlata
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
556057-54-6 ((E)-2-cyano-N-(3,5-dichlorophenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide) Prodotti correlati
- 2092091-78-4(1-(3-Aminopyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethan-1-one)
- 2227912-56-1((1R)-2-amino-1-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 2229221-63-8(2-1-(3,3-difluorocyclobutyl)cyclopropyl-2-methoxyacetic acid)
- 1845847-51-9((2S)-1-(trifluoroacetyl)-2,3-dihydro-1H-indole-2-carboxylic acid)
- 4103-60-0(Benzeneacetamide, 2-amino-)
- 2381732-99-4((3R,7Ar)-3-(trichloromethyl)tetrahydro-1h-pyrrolo[1,2-c][1,3]oxaz ol-1-one)
- 686749-22-4(4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-3-(morpholin-4-yl)propylbutanamide)
- 850568-11-5(4-Ethoxycarbonyl-3-chlorophenylboronic acid)
- 52131-82-5(9-(Oxiran-2-ylmethyl)-9H-carbazole)
- 2001396-35-4(methyl 2-(piperidin-4-yl)methyl-1,3-thiazole-4-carboxylate)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso
